10-O-Vanilloylaucubin (CAS 193969-08-3) is a specialized acylated iridoid glycoside featuring an aucubin core esterified with a vanilloyl group at the C-10 position [1]. Primarily isolated from Vitex species, it serves as a critical analytical marker and bioactive reference standard in phytochemical quality control and pharmacological research. Unlike the highly hydrophilic parent compound aucubin, the C-10 vanilloyl substitution significantly alters the molecule's partition coefficient, radical scavenging profile, and receptor binding affinity[2]. For procurement professionals and assay developers, this compound provides a structurally stable, mid-polarity iridoid baseline that is essential for evaluating structure-activity relationships (SAR) in antioxidant, analgesic, and neuroprotective models, offering distinct handling and formulation advantages over crude botanical extracts or unacylated analogs.
Substituting 10-O-vanilloylaucubin with its unacylated parent (aucubin) or its closest analog (agnuside, also known as 10-O-p-hydroxybenzoylaucubin) fundamentally compromises assay validity. The specific presence of the 3-methoxy-4-hydroxybenzoyl (vanilloyl) group is not merely a structural accessory; it actively dictates the compound's electron-donating capacity in radical scavenging assays and its binding efficacy in in vivo nociception models [1]. Procurement of generic aucubin fails to replicate the lipophilic membrane-partitioning behavior required for specific cellular assays, while substituting with agnuside results in a documented loss of DPPH scavenging activity [2]. Consequently, utilizing the exact 10-O-vanilloylaucubin standard is non-negotiable for reproducible pharmacokinetic tracking of aqueous extracts and for precise SAR mapping of acylated iridoids.
In comparative in vitro antioxidant evaluations, the structural divergence at the C-10 ester dictates performance. 10-O-vanilloylaucubin demonstrates potent radical scavenging in 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays and exhibits stronger antioxidative activity than the industrial standard 3-tert-butyl-4-hydroxyanisole (BHA) in ferric thiocyanate models. In direct contrast, its closest structural analog, agnuside (10-O-p-hydroxybenzoylaucubin), which lacks the vanilloyl methoxy group, fails to show a potent DPPH scavenging effect under identical conditions[1].
| Evidence Dimension | DPPH scavenging and Ferric Thiocyanate oxidation inhibition |
| Target Compound Data | Potent DPPH scavenging; outperforms BHA baseline |
| Comparator Or Baseline | Agnuside (lacks potent DPPH scavenging) and BHA (outperformed by target) |
| Quantified Difference | Qualitative presence vs. absence of potent DPPH scavenging; >1x BHA efficacy |
| Conditions | In vitro DPPH and ferric thiocyanate assay systems |
Procurement of the vanilloyl-substituted standard is strictly required for oxidative stress assays where the p-hydroxybenzoyl analog (agnuside) yields false-negative or significantly inferior baseline results.
The acylation profile of the aucubin core directly impacts in vivo efficacy in pain models. When administered orally in acetic acid-induced writhing tests in mice, 10-O-vanilloylaucubin achieved significant writhing inhibition at a dose of 25 mg/kg. In the same study framework, the related iridoid agnuside required a 50 mg/kg dose to establish its primary analgesic efficacy threshold [1]. This demonstrates that the vanilloyl substitution provides a more potent pharmacological baseline than the p-hydroxybenzoyl substitution.
| Evidence Dimension | Effective dose for significant writhing inhibition |
| Target Compound Data | 25 mg/kg oral dose |
| Comparator Or Baseline | Agnuside (50 mg/kg oral dose) |
| Quantified Difference | 2-fold lower dose requirement for primary efficacy threshold |
| Conditions | Oral administration, acetic acid-induced writhing model in mice |
For laboratories screening non-opioid analgesic leads, this compound provides a higher-potency reference standard, reducing the required API volume for statistically significant in vivo testing.
For quality control and pharmacokinetic profiling of botanical formulations, the matrix solubility and absorption kinetics of the marker compound are critical. Pharmacokinetic studies of Viticis Fructus demonstrate that 10-O-vanilloylaucubin exhibits rapid absorption when administered via aqueous extracts. Conversely, common flavonoid markers like luteolin show poor absorption in both aqueous and alcoholic extracts, and 10-O-vanilloylaucubin itself is not detected in vivo following alcoholic extract administration [1].
| Evidence Dimension | In vivo absorption profile by extraction matrix |
| Target Compound Data | Rapid absorption from aqueous matrix |
| Comparator Or Baseline | Luteolin (poor absorption) / Alcoholic matrix (undetected absorption) |
| Quantified Difference | Highly matrix-dependent bioavailability (Aqueous > Alcoholic) |
| Conditions | Oral administration of aqueous vs. alcoholic botanical extracts in rat models |
Analytical and formulation teams must procure this specific standard to accurately validate and track the bioavailability of aqueous-based iridoid formulations, as generic flavonoid markers fail to provide reliable pharmacokinetic signals.
Due to its rapid absorption profile specifically in aqueous matrices, 10-O-vanilloylaucubin is the premier reference standard for quality control and pharmacokinetic validation of Viticis Fructus decoctions. It allows QC labs to accurately quantify the bioavailable iridoid fraction, outperforming poorly absorbed flavonoid markers like luteolin [1].
The compound is an essential mid-polarity baseline for synthesizing or evaluating novel antioxidant iridoids. Because the vanilloyl methoxy group drives potent DPPH scavenging that is absent in the p-hydroxybenzoyl analog (agnuside), researchers must use 10-O-vanilloylaucubin to benchmark the electron-donating contributions of specific ester substitutions[2].
Exhibiting significant writhing inhibition at 25 mg/kg, 10-O-vanilloylaucubin serves as a highly effective positive control for in vivo nociception assays. Its superior potency compared to agnuside makes it a more material-efficient standard for evaluating the peripheral analgesic effects of novel terpenoids [3].